molecular formula C11H14O2S B7962127 METHYL2-(ISOPROPYLSULFANYL)BENZOATE

METHYL2-(ISOPROPYLSULFANYL)BENZOATE

Cat. No.: B7962127
M. Wt: 210.29 g/mol
InChI Key: PYOGZXOVBWKXFK-UHFFFAOYSA-N
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Description

Methyl2-(isopropylsulfanyl)benzoate is an ortho-substituted benzoic acid derivative. Its structure comprises a benzene ring with two functional groups: a methyl ester at position 1 and an isopropylsulfanyl (thioether) group at position 2. The molecular formula is C₁₁H₁₄O₂S, with a molecular weight of 226.29 g/mol. This compound is structurally related to other sulfanyl- or ester-substituted aromatics, which are often explored in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

methyl 2-propan-2-ylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8(2)14-10-7-5-4-6-9(10)11(12)13-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOGZXOVBWKXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl2-(isopropylsulfanyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst. The isopropylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzoates, halobenzoates, etc.

Scientific Research Applications

Methyl2-(isopropylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of methyl2-(isopropylsulfanyl)benzoate involves its interaction with specific molecular targets. The isopropylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester functional group can undergo hydrolysis, releasing benzoic acid derivatives that may interact with cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Physicochemical Comparisons

Compound Name Molecular Formula Substituent (Position 2) Molecular Weight (g/mol) Predicted logP* Melting Point (°C)
This compound C₁₁H₁₄O₂S -S-CH(CH₃)₂ 226.29 ~3.2 Not reported
Methyl2-(methylsulfanyl)benzoate C₉H₁₀O₂S -S-CH₃ 182.24 ~2.5 85–87
Methyl2-(tert-butylsulfanyl)benzoate C₁₂H₁₆O₂S -S-C(CH₃)₃ 240.32 ~3.8 Not reported
Methyl2-(aminosulfonylmethyl)benzoate** C₁₀H₁₃NO₄S -NH₂SO₂-CH₂ 267.28 ~1.1 100

Predicted logP values (octanol-water partition coefficient) are estimated using fragment-based methods. *Data sourced from .

Key Findings:

Substituent Size and Lipophilicity: The isopropylsulfanyl group increases lipophilicity (logP ~3.2) compared to the smaller methylsulfanyl analog (logP ~2.5). Bulkier substituents like tert-butylsulfanyl further enhance logP (~3.8) due to greater hydrophobic surface area. In contrast, the sulfonamide group in Methyl2-(aminosulfonylmethyl)benzoate () drastically reduces logP (~1.1) because of its polar -NH₂SO₂ moiety .

Thermal Properties :

  • Methyl2-(methylsulfanyl)benzoate has a documented melting point (85–87°C), whereas data for the isopropyl and tert-butyl analogs are absent in available literature. The sulfonamide derivative () melts at 100°C, likely due to stronger intermolecular hydrogen bonding .

Reactivity :

  • Sulfanyl (thioether) groups are prone to oxidation, forming sulfoxides or sulfones. This reactivity differs from sulfonamides (as in ), which are more stable but less nucleophilic .

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